

Sensitive and Reproducible Quantification of Propafenone in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Propafenone*

Cat. No.: *B7783077*

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Application Note and Protocol

Introduction

Propafenone is a Class 1C antiarrhythmic agent used in the treatment of atrial and ventricular arrhythmias. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials due to its narrow therapeutic index and significant inter-individual variability in metabolism. This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **propafenone** in human plasma. The method utilizes a simple and efficient sample preparation procedure and has been validated to demonstrate high accuracy, precision, and sensitivity.

Principle

This method involves the extraction of **propafenone** and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for **propafenone** and the internal standard.

Materials and Methods

Reagents and Chemicals

- **Propafenone** hydrochloride (analytical standard)
- **Propafenone**-d5 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control Sample Preparation

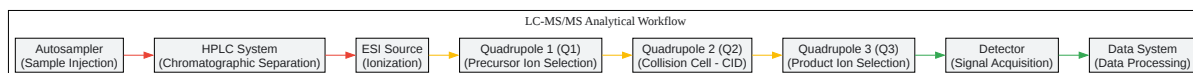
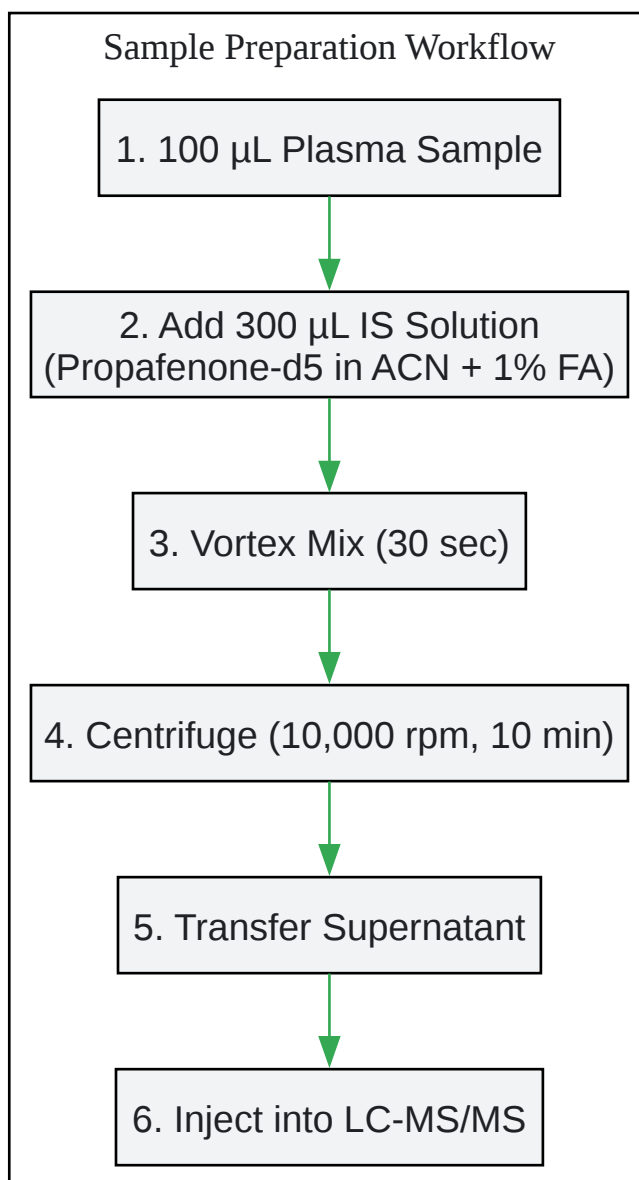
- **Primary Stock Solutions:** Prepare individual primary stock solutions of **propafenone** and **propafenone**-d5 in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the **propafenone** primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
- **Internal Standard Working Solution:** Dilute the **propafenone**-d5 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of **propafenone** from plasma samples.

- Aliquot 100 μ L of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 300 μ L of the internal standard working solution (100 ng/mL **propafenone**-d5 in acetonitrile with 1% formic acid) to each tube.
- Vortex the mixture for 30 seconds to precipitate the plasma proteins.
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to an autosampler vial.
- Inject an appropriate volume (e.g., 5 μ L) of the supernatant into the LC-MS/MS system.



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